2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid
Description
2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid is a chemical compound with the molecular formula C6H9N3O4S and a molecular weight of 219.22 g/mol It is characterized by the presence of an imidazole ring substituted with a sulfonamide group and an acetic acid moiety
Properties
IUPAC Name |
2-[(1-methylimidazol-4-yl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4S/c1-9-3-5(7-4-9)14(12,13)8-2-6(10)11/h3-4,8H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYWQXMKYDGBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Sulfonation of 1-Methylimidazole
The foundational step involves synthesizing 1-methyl-1H-imidazole-4-sulfonyl chloride, a critical intermediate.
Chlorosulfonation Reaction
1-Methylimidazole reacts with chlorosulfonic acid under controlled conditions:
- Conditions : 0–5°C in dichloromethane (DCM) with stirring for 4–6 hours.
- Mechanism : Electrophilic substitution at the electron-rich 4-position of the imidazole ring.
- Yield : ~60–70% after precipitation and filtration.
Alternative Sulfur Trioxide Complexation
Sulfur trioxide-pyridine complexes in DMF facilitate sulfonation at 50°C for 2 hours, yielding the sulfonic acid, which is subsequently treated with thionyl chloride to generate the sulfonyl chloride.
Sulfonamide Coupling with Glycine
The sulfonyl chloride intermediate reacts with glycine to form the target compound.
Stepwise Coupling
- Reagents :
- Conditions :
- Workup :
One-Pot Synthesis
A streamlined approach combines sulfonation and coupling:
Reaction Optimization
Solvent Effects
Temperature Control
Characterization Data
Spectroscopic Analysis
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Stepwise Coupling | 70 | 95 | High reproducibility |
| One-Pot Synthesis | 75 | 93 | Reduced processing time |
| Sulfur Trioxide Route | 65 | 90 | Avoids chlorosulfonic acid |
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogenic microbes. For instance, a study demonstrated that imidazole derivatives displayed promising activity against bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and vancomycin .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that this compound and its derivatives exhibit cytotoxic effects on several cancer cell lines, including HeLa and MCF-7. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest . Notably, some derivatives have shown better efficacy than traditional chemotherapeutic agents such as cisplatin .
Antiproliferative Activity Study
In a recent study involving human skin fibroblasts (HFF-1), the antiproliferative activity of synthesized imidazole derivatives was assessed using the MTS assay. Results indicated that lower concentrations of certain derivatives maintained high cellular metabolic activity, while higher concentrations led to significant reductions in cell viability . This suggests a dose-dependent response that is critical for therapeutic applications.
Antibacterial Efficacy Assessment
Another study utilized a broth microdilution method to evaluate the antibacterial efficacy of imidazole derivatives against common pathogens. The findings revealed that these compounds could effectively inhibit bacterial growth at concentrations lower than those required for conventional antibiotics . This highlights their potential as alternative treatments in the face of rising antibiotic resistance.
Summary Table of Biological Activities
| Activity Type | Tested Against | Results |
|---|---|---|
| Antimicrobial | Various bacteria | Effective inhibition with MIC comparable to antibiotics |
| Anticancer | HeLa, MCF-7 cell lines | Induced apoptosis; better efficacy than cisplatin |
| Cell Viability | HFF-1 fibroblasts | High viability at low concentrations; reduced at high concentrations |
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-imidazole-4-yl)acetic acid: Similar structure but lacks the sulfonamide group.
2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid: Similar structure with an additional methyl group on the imidazole ring.
Uniqueness
2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid is unique due to the presence of both the sulfonamide group and the acetic acid moiety, which confer distinct chemical and biological properties. The sulfonamide group enhances its potential for hydrogen bonding and biological activity, while the acetic acid moiety provides additional reactivity and solubility characteristics .
Biological Activity
2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound this compound features an imidazole ring, which is known for its versatility in biological systems. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The sulfonamide group in this compound may contribute to this activity by inhibiting bacterial folic acid synthesis, a mechanism common to many sulfa drugs.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. In vitro assays revealed that it can modulate the production of pro-inflammatory cytokines and inhibit the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. This suggests potential use in treating inflammatory diseases.
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. In vitro tests on cancer cell lines showed that it can induce apoptosis through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer progression further supports its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, including those responsible for DNA replication and repair.
- Receptor Binding : Studies suggest that it binds to specific receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Induction : By increasing ROS levels, the compound promotes oxidative stress in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Anti-inflammatory | NF-κB inhibition | |
| Anticancer | Induction of apoptosis via ROS |
Research Findings
A study conducted by Nascimento et al. synthesized several imidazole derivatives, including this compound, and evaluated their anti-inflammatory effects. The results indicated a significant reduction in pro-inflammatory mediators in treated macrophages compared to controls .
Another investigation focused on the anticancer properties of the compound, revealing that it effectively induced apoptosis in HeLa cells through ROS-mediated pathways . The study utilized flow cytometry and fluorescence microscopy to confirm these effects.
Q & A
Q. What are the recommended methods for synthesizing 2-(1-methyl-1H-imidazole-4-sulfonamido)acetic acid in a laboratory setting?
- Methodological Answer : The synthesis typically involves two steps: (i) Preparation of 1-methyl-1H-imidazole-4-sulfonyl chloride by reacting 1-methylimidazole with chlorosulfonic acid under strict temperature control (0–5°C) in an inert atmosphere to prevent side reactions . (ii) Reaction of the sulfonyl chloride intermediate with glycine or its derivatives in the presence of a base (e.g., NaOH) to form the sulfonamide bond. Purification is achieved via recrystallization or column chromatography. Ensure anhydrous conditions to avoid hydrolysis of the sulfonamide group .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the imidazole ring protons (δ 7.5–8.5 ppm) and sulfonamide/acetate groups. DMSO-d₆ is recommended for solubility .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .
- X-ray Crystallography : For definitive structural confirmation, grow single crystals using slow evaporation in polar solvents (e.g., ethanol/water mixtures) and analyze with software like ORTEP-3 .
Q. How can researchers determine the solubility profile and stability of this compound under various experimental conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents of varying polarity (water, DMSO, ethanol) at 25°C. Quantify solubility via UV-Vis spectroscopy or HPLC .
- Stability : Conduct accelerated stability studies under different pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC or LC-MS .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Use hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Validate predictions against experimental data (e.g., NMR chemical shifts, IR frequencies) to refine computational models .
Q. What strategies resolve contradictory NMR spectral data observed in different solvent systems?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated solvents with varying polarity (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts on chemical shifts .
- Computational Validation : Compare experimental shifts with DFT-calculated values (GIAO method) to identify solvent-induced discrepancies .
Q. How to optimize reaction conditions to minimize hydrolysis of the sulfonamide group during derivatization?
- Methodological Answer :
- Moisture Control : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves.
- Temperature : Maintain reactions below 30°C to reduce hydrolysis kinetics.
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters, which can be cleaved post-synthesis under mild acidic conditions .
Q. What crystallographic approaches determine the three-dimensional conformation of this compound?
- Methodological Answer :
- Single-Crystal Growth : Optimize crystallization using solvent diffusion (e.g., layering hexane over an ethanol solution).
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule diffraction. Refine structures with SHELX or OLEX2, and visualize with ORTEP-3 to analyze bond angles and torsional strain .
Q. How to design biological activity studies for enzyme inhibition involving this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn²+ coordination and hydrogen bonding with active-site residues .
- In Vitro Assays : Perform enzyme inhibition assays (IC₅₀ determination) with controls for non-specific binding. Use UV-Vis or fluorescence-based readouts .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
Q. Why do computational predictions of pKa values differ from experimental measurements?
- Methodological Answer :
- Solvent Modeling : Include explicit solvent molecules (e.g., water) in DFT calculations to account for solvation effects.
- Experimental Calibration : Use potentiometric titration in buffered solutions (pH 2–12) to measure pKa, and refine computational parameters (e.g., COSMO-RS) to match empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
